(3-Methylisothiazol-5-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methyl-1,2-thiazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4-2-5(3-6)8-7-4/h2H,3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURCPGVQMXNQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40064-67-3 | |
| Record name | (3-methyl-1,2-thiazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemoenzymatic Approaches for 3 Methylisothiazol 5 Yl Methanamine and Its Derivatives
Established Synthetic Pathways for the Core (3-Methylisothiazol-5-yl)methanamine Moiety
While a direct, single-step synthesis of this compound is not extensively documented, its preparation can be envisaged through several established multi-step pathways common in heterocyclic chemistry. These routes typically involve the initial construction of the 3-methylisothiazole (B110548) core, followed by the introduction or modification of a functional group at the C5 position to yield the desired aminomethyl moiety.
One plausible and widely applicable method is the reductive amination of 3-methylisothiazole-5-carboxaldehyde . This process involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849), to form an intermediate imine. This imine is then reduced in situ to the primary amine. wikipedia.orgmasterorganicchemistry.com A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly effective due to their selectivity for the iminium ion over the starting aldehyde. masterorganicchemistry.comharvard.edu This one-pot reaction is often preferred for its operational simplicity and efficiency. thermofishersci.in
Another viable pathway is the reduction of 3-methylisothiazole-5-carbonitrile . The nitrile group can be readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This approach is contingent on the accessibility of the corresponding nitrile precursor.
A third strategy involves the amination of a 5-(halomethyl)-3-methylisothiazole derivative . For instance, 5-(chloromethyl)-3-methylisothiazole can be reacted with an amine source. The use of liquid ammonia or a protected form of ammonia, followed by deprotection, can yield the target primary amine. google.com This nucleophilic substitution reaction is a fundamental method for amine synthesis.
The following table summarizes these potential synthetic routes:
| Synthetic Pathway | Key Precursor | Typical Reagents | Advantages |
|---|---|---|---|
| Reductive Amination | 3-Methylisothiazole-5-carboxaldehyde | Ammonia, Sodium Triacetoxyborohydride | One-pot procedure, mild conditions |
| Nitrile Reduction | 3-Methylisothiazole-5-carbonitrile | Lithium Aluminum Hydride or Catalytic Hydrogenation | High-yielding for accessible nitriles |
| Halide Amination | 5-(Chloromethyl)-3-methylisothiazole | Ammonia or protected amine equivalents | Utilizes a common synthetic intermediate |
Advanced Functionalization Strategies of the Methanamine Group
The primary amine of this compound is a versatile functional handle for further molecular elaboration. Standard N-alkylation and N-arylation reactions can be employed to introduce various substituents. Reductive amination with other aldehydes or ketones provides a direct route to secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com
Furthermore, the methanamine group can be transformed into other functionalities. For example, diazotization followed by substitution can introduce a range of other groups, although this can be challenging with primary alkylamines. More controlled transformations can be achieved through modern synthetic methodologies.
Design and Synthesis of this compound Derivatives via Amide Linkages and Other Coupling Reactions
The formation of amide bonds is a cornerstone of medicinal chemistry, and the primary amine of this compound is an excellent nucleophile for this purpose. The direct condensation of the amine with a carboxylic acid is a common strategy, often facilitated by a coupling agent to activate the carboxylic acid. nih.gov
Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov Another class of effective coupling agents is based on phosphonium (B103445) or uronium salts, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). nih.gov
The general scheme for amide bond formation is as follows:
R-COOH + this compound + Coupling Agent → R-CONH-CH₂-(3-Methylisothiazol-5-yl)
This reaction is highly versatile, allowing for the synthesis of a vast library of amide derivatives by varying the carboxylic acid component. The reaction conditions are typically mild, proceeding at or near room temperature. rsc.org
The following table provides examples of common coupling agents used in amide synthesis:
| Coupling Agent Class | Examples | Typical Reaction Conditions |
|---|---|---|
| Carbodiimides | DCC, EDC | Organic solvent (e.g., DCM, DMF), often with HOBt |
| Phosphonium Salts | BOP, PyBOP | Aprotic polar solvent (e.g., DMF), base (e.g., DIPEA) |
| Uronium Salts | HATU, HBTU | Aprotic polar solvent (e.g., DMF), base (e.g., DIPEA) |
Beyond amide linkages, the primary amine can participate in other coupling reactions, such as the formation of sulfonamides by reacting with sulfonyl chlorides, or ureas and thioureas through reactions with isocyanates and isothiocyanates, respectively.
Stereoselective Synthesis of Chiral this compound Analogs
The synthesis of enantiomerically pure chiral amines is of paramount importance in drug discovery. For analogs of this compound where the chirality is at the carbon bearing the amine, several stereoselective strategies can be envisioned.
One of the most powerful methods is the asymmetric hydrogenation of a prochiral imine . acs.orgnih.gov This involves the formation of an imine from a suitable ketone precursor, which is then hydrogenated using a chiral catalyst, typically a transition metal complex with a chiral ligand. nih.gov This approach can provide high enantiomeric excess.
Another strategy is the use of a chiral auxiliary . A chiral auxiliary can be attached to the nitrogen of an imine precursor, directing a subsequent reduction to favor one diastereomer. The auxiliary can then be cleaved to yield the chiral amine. thieme-connect.com
Chemoenzymatic methods offer a green and highly selective alternative. nih.gov Enzymes such as transaminases can catalyze the asymmetric amination of a prochiral ketone precursor, yielding the chiral amine with excellent stereoselectivity. nih.gov Protein engineering has expanded the substrate scope of these enzymes, making them applicable to a wider range of molecules. nih.gov
Green Chemistry Principles Applied to the Synthesis of Isothiazole (B42339) Scaffolds
The principles of green chemistry aim to make chemical processes more environmentally benign. chemijournal.com These principles can be applied to the synthesis of the isothiazole scaffold of this compound.
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. This could involve using water or ionic liquids as solvents, or employing less toxic catalysts. researchgate.netnumberanalytics.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. rasayanjournal.co.in
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. numberanalytics.com
For isothiazole synthesis, green approaches could involve the use of solid-supported catalysts that can be easily recovered and reused, or one-pot reactions that reduce the number of workup and purification steps, thereby minimizing waste. researchgate.net The development of biocatalytic routes, as mentioned in the context of stereoselective synthesis, is also a key aspect of green chemistry. rsc.org
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Methylisothiazol 5 Yl Methanamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of (3-Methylisothiazol-5-yl)methanamine, ¹H and ¹³C NMR are fundamental in confirming structural modifications.
In ¹H NMR spectra of isothiazole (B42339) derivatives, the chemical shifts of the ring protons are indicative of the electronic environment. For instance, in N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives, the presence of Z and E geometrical isomers around the C=N double bond can be observed, which is a characteristic of arylidene-hydrazide structures. Additionally, these compounds may exist as cis-trans amide conformers.
The ¹³C NMR spectra provide complementary information. The carbon atoms of the isothiazole ring resonate at characteristic chemical shifts, which are influenced by the nature and position of substituents. For example, the carbonyl carbon in hydrazide derivatives provides a key signal for confirming the presence of this functional group.
Interactive Table: Representative ¹H and ¹³C NMR Data for a Substituted Isothiazole Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Isothiazole-CH₃ | ~2.5 | ~15-20 |
| Isothiazole-C4-H | ~7.0-8.0 | ~120-140 |
| Methanamine-CH₂ | ~4.0-5.0 | ~40-50 |
| Amide-NH | ~8.0-9.0 | - |
| Aryl-H | ~7.0-8.5 | ~110-150 |
| Carbonyl-C=O | - | ~160-170 |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific nature of the substituents.
Mass Spectrometry (MS) Applications in Characterizing Modified Isothiazole Systems
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized derivatives of this compound.
In the analysis of these derivatives, the molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation patterns observed in the mass spectrum can offer insights into the structure of the molecule. For example, the cleavage of bonds adjacent to the isothiazole ring or the methanamine group can result in characteristic fragment ions. The presence of isotopes, such as those of chlorine or bromine, in substituted derivatives will lead to distinctive isotopic patterns in the mass spectrum, aiding in their identification.
Interactive Table: Expected Mass Spectrometry Data for a Hypothetical Brominated Derivative
| Ion | m/z (relative abundance) | Interpretation |
| [M]⁺ | Calculated for C₁₂H₁₁BrN₄OS | Molecular ion with ⁷⁹Br |
| [M+2]⁺ | Calculated for C₁₂H₁₁BrN₄OS | Molecular ion with ⁸¹Br (approx. equal intensity to M⁺) |
| [M-Br]⁺ | Calculated for C₁₂H₁₁N₄OS | Fragment corresponding to the loss of a bromine atom |
| [M-C₇H₅O]⁺ | Calculated for C₅H₆BrN₄S | Fragment corresponding to the loss of a benzoyl group |
X-ray Crystallography for Precise Determination of Solid-State Molecular Architectures
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.
For derivatives of this compound, single-crystal X-ray diffraction analysis can definitively establish the molecular structure, including the stereochemistry and regiochemistry of substituents. For instance, in the crystal structure of 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide, the planarity of the isothiazole ring and the conformation of the methoxy (B1213986) linker are precisely determined. Similarly, the crystal structure of methylisothiazolinone (MIT) reveals a layered structure with specific intermolecular hydrogen bonding interactions. nih.gov
Interactive Table: Illustrative Crystallographic Parameters for an Isothiazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 15.3 |
| β (°) | 95.5 |
| Volume (ų) | 1560 |
| Z | 4 |
Note: These are hypothetical values for illustrative purposes.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Derivatives
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.
For derivatives of this compound, IR and Raman spectra can confirm the success of chemical modifications. For example, the introduction of an amide group would result in characteristic N-H stretching and C=O stretching vibrations. The C-H stretching vibrations of the methyl group and the aromatic ring, as well as the C=N and C-S stretching vibrations of the isothiazole ring, can also be observed.
Interactive Table: Characteristic IR Absorption Frequencies for Functional Groups in Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (amine/amide) | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=O (amide) | Stretching | 1630-1680 |
| C=N (isothiazole) | Stretching | 1500-1600 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1000-1350 |
| C-S | Stretching | 600-800 |
Conformational Analysis and Stereochemical Investigations of Isothiazole-Based Compounds
The conformational flexibility and stereochemistry of this compound derivatives play a significant role in their chemical and biological properties. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.
Computational methods, such as Density Functional Theory (DFT), are often employed to investigate the conformational preferences of flexible molecules. These calculations can predict the relative energies of different conformers and identify the most stable conformations. For derivatives with stereocenters, it is crucial to determine the absolute and relative configurations. While NMR spectroscopy can provide clues about the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules.
In the case of derivatives with restricted rotation, such as those containing amide bonds or bulky substituents, the presence of different conformers or rotamers may be observed at room temperature by NMR spectroscopy. The study of these dynamic processes can provide valuable insights into the molecule's flexibility and steric hindrance. Theoretical calculations can also shed light on the electronic structure and reactivity of isothiazole derivatives. researchgate.net
Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Methylisothiazol 5 Yl Methanamine Derivatives
Elucidation of Key Pharmacophoric Features within (3-Methylisothiazol-5-yl)methanamine Scaffolds
The this compound scaffold serves as a foundational structure for designing biologically active molecules. Its pharmacophoric features, which are the essential steric and electronic characteristics required for molecular interactions with a specific biological target, can be dissected into three primary components: the isothiazole (B42339) ring, the 3-methyl group, and the 5-methanamine side chain.
The Isothiazole Ring : As a five-membered aromatic heterocycle, the isothiazole ring is a critical component. medwinpublishers.com The presence of both a sulfur and a nitrogen atom gives it a distinct electronic profile, making it capable of various non-covalent interactions. medwinpublishers.com The aromatic system can engage in π-π stacking with aromatic residues in a protein's binding pocket. The nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors, forming crucial connections that anchor the molecule to its target. The isothiazole ring's relative stability and its role as a bioisostere for other aromatic systems make it a valuable scaffold in medicinal chemistry. thieme-connect.com
The 5-Methanamine Group : The methanamine (-CH₂NH₂) moiety at position 5 is arguably one of the most significant features for biological activity. The primary amine is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) group. This allows for strong ionic interactions or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, on the target protein. The amine also serves as a potent hydrogen bond donor. The methylene (B1212753) (-CH₂-) linker provides rotational flexibility, allowing the amine to orient itself optimally to form these high-energy interactions.
Impact of Substituent Effects on Biological Activity Profiles
The biological activity of this compound derivatives can be finely tuned by introducing various substituents to the core scaffold. Modifications are typically explored at the methanamine nitrogen and, to a lesser extent, the 3-methyl group to systematically alter the compound's physicochemical properties, such as its size, polarity, lipophilicity, and hydrogen bonding capacity.
Modifications to the methanamine group can have profound effects:
N-Alkylation : Adding alkyl groups to the amine (forming secondary or tertiary amines) increases lipophilicity and steric bulk while reducing the number of hydrogen bond donor sites. This can enhance membrane permeability or improve interactions with hydrophobic pockets.
N-Acylation : Converting the amine to an amide removes its basicity and introduces a planar, resonance-stabilized group that is a hydrogen bond acceptor (at the carbonyl oxygen) and a hydrogen bond donor (at the N-H). This drastic change in electronic character can redirect binding interactions entirely.
N-Arylation : Attaching an aromatic ring to the nitrogen adds significant bulk and introduces the potential for further π-π or hydrophobic interactions, which can be exploited to gain affinity and selectivity.
The table below illustrates how specific substituent changes on the methanamine nitrogen can modulate key molecular properties.
| Derivative Structure (R-group on -NH₂) | Substituent (R) | Expected Change in Properties | Potential Impact on Biological Activity |
|---|---|---|---|
| -H (Primary Amine) | Baseline; Basic; 2 H-bond donors | Potential for strong ionic and H-bonding interactions. | |
| -CH₃ (Methyl) | Increased lipophilicity; 1 H-bond donor | May improve hydrophobic interactions; alters H-bond geometry. | |
| -C(O)CH₃ (Acetyl) | Neutral (non-basic); adds H-bond acceptor (C=O) | Eliminates ionic bonding; introduces new H-bonding possibilities. | |
| -C₆H₅ (Phenyl) | Increased bulk and lipophilicity | Introduces potential for π-π stacking or other aromatic interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Efficacy in Isothiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that plays a pivotal role in modern drug design by establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For isothiazole derivatives, QSAR models are developed to predict the efficacy of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net
The development of a robust QSAR model involves several steps:
Data Set Assembly : A collection of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ or pIC₅₀ values) is compiled. researchgate.net
Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These can be categorized as electronic (e.g., HOMO/LUMO energies), topological (e.g., molecular connectivity indices), physicochemical (e.g., LogP, molar refractivity), and spatial. tandfonline.com
Model Generation : Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build an equation that links a selection of the most relevant descriptors to the observed biological activity. mdpi.com
Validation : The model's predictive power is rigorously assessed using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with a test set of compounds not used in model creation (R²pred). researchgate.net
Studies on related heterocyclic compounds have identified several descriptors that significantly influence biological activity. tandfonline.com The table below lists some common descriptors and their relevance in QSAR.
| Descriptor Class | Example Descriptor | Physicochemical Property Represented |
|---|---|---|
| Physicochemical | LogP | Lipophilicity and membrane permeability. |
| Physicochemical | Molar Refractivity (MR) | Molecular volume and polarizability. |
| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron-accepting ability of the molecule. |
| Topological | ATSC1i (Moreau-Broto autocorrelation) | Spatial distribution of atomic properties like ionization potential. tandfonline.com |
| Topological | MATS8c (Moran autocorrelation) | Correlation of atomic charges at a specific topological distance. tandfonline.com |
| Spatial | RPSA (Relative Positive Surface Area) | Portion of the molecular surface with a positive electrostatic potential. tandfonline.com |
A successful QSAR model can provide valuable insights into the SAR, highlighting which properties are most critical for activity and guiding the design of more potent derivatives.
Computational Design and Library Generation for SAR Optimization
Computational chemistry offers powerful tools for optimizing SAR by designing and screening virtual libraries of compounds before committing to laborious chemical synthesis. researchgate.net This in silico approach accelerates the hit-to-lead optimization process for scaffolds like this compound.
Structure-Based and Ligand-Based Design : If the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) techniques like molecular docking can be employed. Docking simulations predict the preferred binding orientation and affinity of a derivative within the target's active site, revealing key interactions that can be enhanced. mdpi.comresearchgate.net If the target structure is unknown, ligand-based methods can be used, where a pharmacophore model is built from the key features of known active molecules.
Virtual Library Generation : A virtual combinatorial library can be created by starting with the this compound core and systematically adding a diverse range of chemical fragments or substituents at one or more modification points (e.g., the amine). researchgate.net This process can generate thousands or millions of virtual compounds.
In Silico Screening : This large virtual library is then screened using computational methods. The previously developed QSAR model can be used to rapidly predict the biological activity of each compound. Alternatively, docking simulations can be performed to rank the compounds based on their predicted binding scores. This filtering process identifies a smaller, more manageable subset of compounds with the highest predicted potency for synthesis and experimental validation. researchgate.net This rational design approach significantly enhances the efficiency of discovering and optimizing lead compounds.
Molecular Interactions and Preclinical Biological Target Engagement of 3 Methylisothiazol 5 Yl Methanamine Derivatives
Investigation of Enzyme Activity Modulation by (3-Methylisothiazol-5-yl)methanamine Derivatives
The isothiazole (B42339) and thiazole (B1198619) cores are prevalent in medicinal chemistry and have been incorporated into molecules targeting a range of enzymes implicated in various diseases.
Succinate Dehydrogenase Inhibitor (SDHi) Research and Mechanism of Action
Succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain, has been a significant target for the development of fungicides in agriculture. SDHIs act by blocking the enzyme's active site, thereby inhibiting cellular respiration in pathogenic fungi. While no specific research on this compound derivatives as SDHIs has been identified, studies on other heterocyclic compounds provide a framework for understanding their mechanism of action. For instance, benzothiazolylpyrazole-4-carboxamides have been discovered as potent SDH inhibitors. These compounds are believed to interact with the succinate-binding site of the enzyme, with hydrophobic interactions playing a crucial role in their binding affinity. Molecular docking studies of these compounds suggest that they occupy the active site, preventing the natural substrate, succinate, from binding and thereby disrupting the Krebs cycle and electron transport chain.
Table 1: Fungicidal Activity of Representative Succinate Dehydrogenase Inhibitors
| Compound | Target Fungi | EC50 (µg/mL) |
| Benzothiazolylpyrazole-4-carboxamide derivative Ip | Fusarium graminearum | 0.93 |
| Thifluzamide | Fusarium graminearum | >50 |
| Boscalid | Fusarium graminearum | >50 |
Protein Kinase Modulation Studies, Including Anaplastic Lymphoma Kinase (ALK)
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The thiazole scaffold has been identified as a key pharmacophore in the design of various protein kinase inhibitors. Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or aberrantly expressed, can drive the growth of several cancers. While direct studies on this compound derivatives as ALK inhibitors are not available, research on other thiazole-containing molecules has shown promise. For example, certain thiadiazole derivatives have been designed and synthesized as novel ALK inhibitors, demonstrating potent activity against both wild-type and resistant mutant forms of the enzyme. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream signaling proteins.
Table 2: Inhibitory Activity of a Representative Thiadiazole Derivative Against ALK
| Compound | ALK Mutant | IC50 (nM) |
| Thiadiazole Derivative B11 | Wild-Type ALK | 5.57 |
| L1196M Mutant | 9.19 | |
| G1202R Mutant | 15.6 |
C-Met Kinase Inhibition and Associated Signaling Pathways
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. The thiazole and pyrazolothiazole cores have been explored for their potential to inhibit c-Met kinase activity. For instance, a series of pyrazolothiazole-based compounds demonstrated potent inhibition of c-Met kinase. These inhibitors are often designed to compete with ATP for binding to the kinase's active site, thereby blocking the downstream signaling cascades, such as the RAS/MAPK and PI3K/Akt pathways, which are critical for tumor growth and survival. Structure-activity relationship (SAR) studies of these compounds often focus on optimizing substitutions on the heterocyclic core to enhance potency and selectivity.
Table 3: C-Met Kinase Inhibitory Activity of Pyrazolothiazole-Based Compounds
| Compound | c-Met IC50 (nM) |
| Pyrazolothiazole Derivative 5a | 4.27 ± 0.31 |
| Pyrazolothiazole Derivative 5b | 7.95 ± 0.17 |
| Cabozantinib (Reference) | 5.38 ± 0.35 |
Receptor Ligand Binding Studies
The interaction of small molecules with cell surface and intracellular receptors is a fundamental aspect of pharmacology. The isothiazole and thiazole moieties have been incorporated into ligands targeting a variety of receptors.
Research into Monoamine Reuptake Modulation
Monoamine transporters are responsible for the reuptake of neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft, thereby regulating their signaling. Inhibitors of these transporters are widely used in the treatment of depression and other neuropsychiatric disorders. Thiazole-based compounds have been investigated as novel monoamine reuptake inhibitors. For example, a series of thiazole-based modafinil (B37608) analogues were synthesized and evaluated for their activity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These studies have provided valuable insights into the structure-activity relationships governing the potency and selectivity of these compounds for the different monoamine transporters.
Table 4: Monoamine Transporter Binding Affinities of a Thiazole-Based Modafinil Analogue
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Thiazole Analogue | 150 | 3500 | 2500 |
Activation Mechanisms of the HM74a Receptor
The HM74a receptor, also known as GPR109A, is a G protein-coupled receptor that is activated by nicotinic acid (niacin). Activation of this receptor in adipocytes leads to a decrease in free fatty acids, which is a desirable therapeutic effect for treating dyslipidemia. However, its activation on immune cells in the skin is responsible for the common side effect of flushing. The discovery of this receptor has spurred research into the development of selective agonists that could provide the therapeutic benefits of niacin without the undesirable side effects. Currently, there is no published research directly linking this compound or any isothiazole derivatives to the activation of the HM74a receptor. The development of agonists for this receptor has primarily focused on compounds structurally related to nicotinic acid.
In Vitro Antimycobacterial Activity Studies
The isothiazole and thiazole scaffolds are present in a variety of compounds that have been evaluated for their antimycobacterial potential. Although direct studies on this compound derivatives are not readily found, research on related structures highlights the potential of this chemical class.
One area of interest has been the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. For instance, Isoxyl (4,4′-diisoamyloxythiocarbanilide), a thiourea (B124793) compound, and its derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov The mechanism of action for Isoxyl involves the inhibition of mycolic acid synthesis. nih.gov This mode of action is a key target for several antimycobacterial drugs.
Furthermore, various 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and tested against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra. msptm.org Some of these compounds exhibited significant activity, with one derivative showing a minimum inhibitory concentration (MIC) of 25 µM against M. smegmatis. msptm.org These findings, although on a different heterocyclic system, underscore the ongoing search for novel antimycobacterial agents based on five-membered heterocycles.
The following table summarizes the antimycobacterial activity of selected heterocyclic compounds, providing a context for the potential of isothiazole derivatives.
| Compound Class | Target Organism | Activity (MIC) | Putative Mechanism of Action |
| Isoxyl Derivatives | M. tuberculosis H37Rv, M. bovis BCG | <0.1 to 2.5 µg/ml | Inhibition of mycolic acid synthesis nih.gov |
| 2,5-disubstituted-1,3,4-oxadiazoles | M. smegmatis | 25 µM | Not specified msptm.org |
| C-1 substituted tetrahydroisoquinolines | Mycobacterium tuberculosis H37Rv | Potent activity | Efflux pump inhibition nih.gov |
In Vitro Antiplasmodial Activity Assessments
The thiazole ring is a key feature in a number of compounds that have been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov While direct antiplasmodial data for this compound derivatives is not available, the activity of other thiazole-containing molecules suggests that this scaffold is a promising starting point for the development of new antimalarial agents.
For example, a series of thiazole hydrazine (B178648) derivatives were synthesized and screened for their antiplasmodial activity against P. falciparum. Several of these compounds showed moderate to good activity. nanobioletters.com In another study, parallel synthesis of piperazine-tethered thiazole compounds led to the identification of derivatives with significant antiplasmodial activity, particularly against a chloroquine-resistant strain of P. falciparum. mdpi.com One of the hit compounds demonstrated an EC50 of 102 nM. mdpi.com
Bisthiazole derivatives containing a pyrazole (B372694) moiety have also been explored for their antimalarial properties. Certain substitutions on the phenyl rings of these compounds resulted in excellent activity against P. falciparum, with IC50 values as low as 0.23 µg/mL. nih.gov
The table below presents data on the antiplasmodial activity of various thiazole derivatives.
| Compound Series | Plasmodium falciparum Strain(s) | Potency (IC50/EC50) |
| Thiazole Hydrazines | Not specified | Moderate to good activity |
| Piperazine-tethered Thiazoles | Chloroquine-resistant Dd2 | 102 nM |
| Bisthiazole-pyrazole Derivatives | Not specified | 0.23 µg/mL |
Transcriptome Analysis and Gene Expression Profiling in Response to Derivative Treatment
Currently, there is a lack of publicly available data on transcriptome analysis or gene expression profiling of cells treated with this compound or its close derivatives. Such studies are crucial for understanding the molecular mechanisms of action, identifying potential off-target effects, and discovering biomarkers of response.
In a broader context, transcriptome and metabolome analyses are powerful tools to investigate cellular responses to chemical compounds. For instance, studies on granulosa cells under heat stress have utilized these techniques to identify key genes, metabolites, and pathways involved in the cellular stress response. mdpi.com Similar approaches could be applied to understand the effects of isothiazole derivatives on various cell types.
Future research in this area would be highly valuable. For example, treating cancer cell lines with bioactive isothiazole derivatives and subsequently performing RNA sequencing could reveal upregulated or downregulated genes and pathways, providing clues about the compound's mechanism of action. Such an analysis might uncover effects on cell cycle regulation, apoptosis, or specific signaling pathways.
Cellular Target Identification and Validation through Mechanistic Assays (excluding human clinical trials)
Identifying the cellular targets of bioactive compounds is a critical step in drug discovery. For the broader class of thiazole and isothiazole derivatives, several cellular targets have been identified through mechanistic assays.
In the context of anticancer research, thiazole derivatives have been found to inhibit various protein kinases. nih.gov For example, some thiazole-containing compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. mdpi.com Other studies have pointed to the inhibition of enzymes like MurB, involved in bacterial cell wall synthesis, and 14a-lanosterol demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis, as potential mechanisms for the antimicrobial activity of certain thiazole derivatives. nih.gov
Furthermore, a series of thiazole derivatives have been shown to inhibit the migration and invasion of metastatic cancer cells, potentially through the inhibition of fascin, an actin-bundling protein. acs.org In the realm of antifungal research, some isothiazole derivatives are believed to target oxysterol-binding protein.
The following table summarizes some of the identified cellular targets for thiazole and isothiazole derivatives.
| Compound Class | Identified Cellular Target | Therapeutic Area |
| Thiazole Derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Cancer |
| Thiazole Derivatives | Fascin | Cancer |
| Thiazole Derivatives | MurB Enzyme | Antibacterial |
| Thiazole Derivatives | 14a-lanosterol demethylase | Antifungal |
| Isothiazole Derivatives | Oxysterol-binding protein | Antifungal |
Computational Chemistry and Advanced Molecular Modeling of 3 Methylisothiazol 5 Yl Methanamine Compounds
Molecular Docking Simulations for Ligand-Target Recognition and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a ligand to a specific protein target.
In the context of (3-Methylisothiazol-5-yl)methanamine derivatives, molecular docking simulations are instrumental in identifying potential biological targets and elucidating the key interactions that govern molecular recognition. For instance, studies on related thiazole (B1198619) derivatives have demonstrated their potential as inhibitors of various enzymes, including tubulin and protein kinases. nih.govbiointerfaceresearch.com Molecular docking of novel 2,4-disubstituted thiazole derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety into the colchicine (B1669291) binding site of tubulin revealed significant binding affinities, with free binding energies superior to the reference drug, combretastatin (B1194345) A-4. nih.gov These studies highlight the importance of specific substitutions on the thiazole ring for enhancing binding affinity. For example, the presence of methoxyphenyl and indole (B1671886) moieties has been shown to contribute to stronger binding affinity to target proteins. nih.gov
Similarly, docking studies of thiazolyl-pyrazole derivatives against the epidermal growth factor receptor (EGFR) kinase have identified compounds with promising binding affinities, which correlated well with their experimentally determined cytotoxic activities against human liver carcinoma cells. nih.gov These findings suggest that the this compound scaffold can be similarly explored through molecular docking to predict its interactions with various therapeutic targets. Key interactions typically observed in such simulations include hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for the stability of the ligand-protein complex.
A hypothetical molecular docking study of a this compound derivative with a protein kinase could reveal the following interactions:
| Interaction Type | Interacting Residue (Example) | Distance (Å) |
| Hydrogen Bond | ASP 168 | 2.1 |
| Hydrogen Bond | LYS 72 | 2.5 |
| Hydrophobic | LEU 120 | 3.8 |
| Hydrophobic | VAL 57 | 4.1 |
| Pi-Stacking | PHE 165 | 4.5 |
This table represents a hypothetical scenario for illustrative purposes.
Molecular Dynamics Simulations for Dynamic Interactions of this compound Derivatives with Biological Macromolecules
While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the study of the conformational changes and stability of the complex over time.
MD simulations of benzothiazole-thiazole hybrids as potential p56lck inhibitors have been conducted to understand the structural requirements for enzyme inhibition. biointerfaceresearch.com These simulations, often performed over nanosecond timescales, can reveal the stability of the ligand within the binding pocket, the flexibility of different regions of the protein upon ligand binding, and the persistence of key intermolecular interactions. Analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond occupancy are standard procedures in MD simulation studies. nih.gov
For this compound derivatives, MD simulations can be employed to validate the binding poses obtained from molecular docking and to assess the stability of the ligand-target complex. For example, a 100 ns MD simulation of a promising derivative complexed with its target protein could confirm that the ligand remains stably bound in the active site, with minimal fluctuations in its position. Such studies on related thiazole derivatives have confirmed the stable binding of ligands with their target structures. nih.gov
Quantum Chemical Calculations for Electronic Properties, Reactivity, and Reaction Mechanisms
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties, reactivity, and reaction mechanisms of molecules. These methods can provide valuable information on parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.
Studies on 3-substituted 4,5-dichloroisothiazoles have utilized DFT calculations to analyze their molecular structure and intermolecular interactions. rsc.org Furthermore, theoretical investigations into the collision-induced dissociation of 3-methyl isoxazole, an isomer of 3-methylisothiazole (B110548), have employed electronic structure theory calculations to understand its fragmentation patterns. researchgate.net
For this compound, quantum chemical calculations can be used to predict its reactivity and metabolic stability. The calculated electronic properties can help in understanding its interaction with biological macromolecules and in designing derivatives with improved activity. For example, the HOMO-LUMO energy gap can be correlated with the molecule's chemical reactivity and kinetic stability.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound | -6.5 | -1.2 | 5.3 |
| Derivative A | -6.8 | -1.5 | 5.3 |
| Derivative B | -6.2 | -1.0 | 5.2 |
This table presents hypothetical data for illustrative purposes.
In Silico Screening, Virtual Library Design, and Pharmacophore Modeling for Novel Isothiazole (B42339) Analogs
In silico screening and virtual library design are crucial components of modern drug discovery, enabling the rapid evaluation of large chemical libraries and the design of novel compounds with desired properties. Pharmacophore modeling, a key aspect of this process, involves identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity.
Pharmacophore models have been successfully developed for isothiazolidinedione derivatives as PTP1B inhibitors. researchgate.net These models, typically consisting of features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, can be used as 3D queries to screen virtual libraries for new potential inhibitors. researchgate.net
For the development of novel isothiazole analogs based on the this compound scaffold, a similar approach can be adopted. A pharmacophore model can be generated based on a set of known active compounds. This model can then be used to screen commercially available or custom-designed virtual libraries to identify new molecules with a high probability of being active. This approach significantly accelerates the hit-to-lead optimization process. researchgate.net
A hypothetical pharmacophore model for a this compound derivative might include:
A hydrogen bond acceptor (the nitrogen atom of the isothiazole ring).
A hydrogen bond donor (the amine group).
A hydrophobic feature (the methyl group).
An aromatic or hydrophobic feature (a substituent on the amine).
Homology Modeling of Uncharacterized Protein Targets Interacting with this compound Derivatives
In cases where the three-dimensional structure of a biological target has not been experimentally determined, homology modeling can be used to build a theoretical model. This technique relies on the known experimental structure of a homologous protein (a template) to predict the structure of the target protein.
Homology modeling is a well-established computational approach for generating 3D structures of protein targets when experimental data on similar proteins are available. nih.gov This method is particularly useful in drug development for novel or less-studied targets. The process involves template selection, sequence alignment, model building, and model refinement and validation. frontiersin.org
If a this compound derivative is found to be active against a protein with an unknown structure, homology modeling can be employed to generate a 3D model of that protein. This model can then be used for subsequent molecular docking and molecular dynamics simulations to understand the binding mechanism of the compound. The accuracy of the homology model is highly dependent on the sequence identity between the target and the template protein. frontiersin.org
The availability of a reliable homology model can significantly aid in the structure-based design of more potent and selective inhibitors, even in the absence of an experimentally determined protein structure.
Applications of 3 Methylisothiazol 5 Yl Methanamine Scaffolds in Modern Medicinal Chemistry and Drug Discovery
Rational Design and Synthesis of Novel Pharmacological Agents and Chemical Probes
The rational design of new drugs often begins with a core structure, or scaffold, known to have favorable properties. The (3-Methylisothiazol-5-yl)methanamine scaffold offers a synthetically accessible starting point for creating diverse libraries of compounds. nih.gov Medicinal chemists employ a variety of synthetic strategies to modify this core. For instance, the primary amine of the methanamine group is a key functional handle for introducing a wide range of substituents through amide bond formation or reductive amination, allowing for the systematic exploration of the surrounding chemical space. nih.gov
The synthesis of derivatives frequently involves multi-step reaction sequences. A general approach might start with the construction of the substituted isothiazole (B42339) ring, followed by the introduction and modification of the methanamine side chain. nih.govnih.gov These synthetic routes are designed to be flexible, enabling the creation of numerous analogs for biological screening. mdpi.com
Furthermore, this scaffold is suitable for the development of chemical probes, which are essential tools for studying biological processes. nih.govchemicalprobes.org By attaching reporter groups, such as fluorescent tags or biotin, to the this compound core, researchers can create molecules that allow for the visualization and tracking of interactions with specific biological targets like proteins or enzymes. nih.gov
Scaffold Hopping, Bioisosteric Replacements, and Privileged Structure Exploration with the Isothiazole Moiety
The isothiazole ring is a key element in several advanced medicinal chemistry strategies aimed at discovering new and improved drug candidates.
Scaffold Hopping: This strategy involves replacing the central core of a known active compound with a structurally different scaffold to discover novel chemotypes with similar or improved biological activity and better pharmaceutical properties. nih.govherts.ac.uk The this compound scaffold can be "hopped" into the place of other aromatic or heteroaromatic rings in existing drugs to generate new intellectual property and potentially overcome issues like toxicity or poor pharmacokinetics. nih.govrsc.orgrsc.org
Bioisosteric Replacements: Bioisosterism is a strategy used to modify a lead compound by replacing an atom or a group of atoms with another that has broadly similar physical or chemical properties, leading to a new compound that may have improved biological properties. scispace.com The isothiazole ring itself can serve as a bioisostere for other common rings, such as phenyl, pyridine, or its isomer, thiazole (B1198619). nih.gov This replacement can alter properties like metabolism, solubility, and target binding affinity in beneficial ways. nih.gov
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |
| Phenyl Ring | Isothiazole Ring | Introduce heteroatoms to improve polarity and hydrogen bonding potential. |
| Thiazole Ring | Isothiazole Ring | Alter electronic distribution and metabolic stability. |
| Pyrazole (B372694) Ring | Isothiazole Ring | Modify hydrogen bond donor/acceptor patterns. |
| Carboxylic Acid | Tetrazole or other acidic heterocycles | Improve oral bioavailability and cell membrane permeability. |
Privileged Structures: Certain molecular scaffolds, termed "privileged structures," appear frequently in drugs and biologically active compounds, demonstrating their ability to interact with a variety of biological targets. The related thiazole scaffold is widely recognized as a privileged structure in medicinal chemistry. researchgate.netnih.govnih.gov By extension, the isothiazole core within this compound is considered a valuable framework for building libraries of compounds with a higher probability of biological activity. medwinpublishers.com
Lead Optimization Strategies Employing the this compound Structural Motif
Once an initial "hit" or "lead" compound with desired biological activity is identified, the process of lead optimization begins. This involves making systematic chemical modifications to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The this compound motif provides several points for modification to establish a structure-activity relationship (SAR).
SAR studies involve synthesizing a series of analogs where specific parts of the molecule are changed one at a time, and the effect on biological activity is measured. nih.govresearchgate.net For the this compound scaffold, key modifications could include:
Modification of the methanamine group: Converting the primary amine to secondary or tertiary amines, or incorporating it into various cyclic structures.
Substitution on the isothiazole ring: While the parent compound has a methyl group at the 3-position, this could be swapped for other alkyl or aryl groups.
Varying the linker: The length and nature of the linker between the isothiazole ring and the amine can be altered.
The findings from these systematic modifications guide the design of more potent and effective drug candidates.
| Compound Analog | Modification on this compound Core | Hypothetical Biological Activity (IC₅₀) |
| Lead Compound | N/A (Parent Scaffold) | 10 µM |
| Analog 1 | N-acetylation of the methanamine | 5 µM |
| Analog 2 | Replacement of 3-methyl with 3-ethyl | 12 µM |
| Analog 3 | N-benzylation of the methanamine | 1 µM |
| Analog 4 | Replacement of 3-methyl with 3-phenyl | 50 µM |
This table is for illustrative purposes to demonstrate the concept of SAR and does not represent actual experimental data.
Development of Isothiazole-Based Tool Compounds for Chemical Biology Investigations
Chemical biology relies on the use of small molecules, or "tool compounds," to probe and understand complex biological systems. scispace.com The this compound scaffold is an excellent starting point for creating such specialized tools. By leveraging the synthetic versatility of the methanamine group, researchers can attach various functional moieties to create highly specific chemical probes. nih.gov
For example, attaching a photo-reactive group can create a photo-affinity probe. When this probe binds to its target protein and is exposed to UV light, it forms a permanent covalent bond, allowing researchers to isolate and identify the target protein. Similarly, adding a "clickable" chemical handle, like an alkyne or azide, allows the probe to be linked to reporter tags (like fluorophores) after it has interacted with its cellular targets, a technique used in activity-based protein profiling. nih.gov These isothiazole-based tool compounds are invaluable for target identification, validation, and elucidating the mechanism of action of potential drugs. chemicalprobes.org
Future Perspectives and Emerging Research Avenues for 3 Methylisothiazol 5 Yl Methanamine
Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery
Machine learning (ML) and deep learning (DL) algorithms can be trained on large libraries of chemical compounds and their associated biological data to create predictive models. nih.govnih.gov For the (3-Methylisothiazol-5-yl)methanamine scaffold, these technologies offer a pathway to accelerate the discovery process. Researchers can generate vast virtual libraries of derivatives by computationally modifying the core structure and use AI to screen these libraries for compounds with high predicted affinity for specific biological targets, such as enzymes or receptors. mdpi.com Furthermore, AI can predict crucial pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity, allowing researchers to prioritize compounds with a higher likelihood of success in clinical trials. mdpi.comnih.gov This data-driven approach enables a more rational and efficient design of new drug candidates based on the isothiazole (B42339) core. mdpi.com
| Derivative ID | Modification on Scaffold | Predicted Target Affinity (Score) | Predicted Solubility (mg/L) | Predicted Toxicity Risk (Score) | Priority for Synthesis |
|---|---|---|---|---|---|
| MIM-001 | N-acetylation of amine | 0.78 | 150 | 0.21 | High |
| MIM-002 | Addition of 4-fluorophenyl at N | 0.92 | 25 | 0.45 | High |
| MIM-003 | Replacement of methyl with trifluoromethyl | 0.65 | 80 | 0.68 | Low |
| MIM-004 | N-benzylation of amine | 0.85 | 40 | 0.33 | Medium |
Exploration of Novel Therapeutic Areas Beyond Current Identified Activities
The isothiazole ring is a privileged scaffold found in compounds with a broad spectrum of biological activities. researchgate.net Derivatives have demonstrated potential as anticancer, anti-inflammatory, antiviral, and immunotropic agents. researchgate.netthieme-connect.comnih.gov For instance, certain isothiazole derivatives have shown efficacy against various cancer cell lines, while others, like Denotivir, possess antiviral and immunomodulatory properties. researchgate.netnih.gov This diversity suggests that the therapeutic potential of this compound is not limited to a single disease area.
Future research should focus on systematically screening this compound and its analogues against a wide range of biological targets. This could uncover novel applications in therapeutic areas where isothiazoles have already shown promise, such as oncology, infectious diseases, and immunology. researchgate.netontosight.ai Moreover, exploring its activity against targets for metabolic disorders like diabetes or neurodegenerative conditions such as Parkinson's disease, where other thiazole-containing compounds have been investigated, could open up entirely new avenues for drug development. researchgate.netnih.gov A comprehensive screening approach will be essential to map the full pharmacological landscape of this versatile scaffold.
| Established Activity in Isothiazole Derivatives | Potential Therapeutic Area for Exploration | Rationale / Example |
|---|---|---|
| Anticancer thieme-connect.comresearchgate.net | Oncology | Inhibition of cancer cell migration and invasion. nih.gov |
| Antiviral researchgate.net | Infectious Diseases (Virology) | Denotivir is an approved antiviral drug with an isothiazole core. nih.gov |
| Anti-inflammatory nih.gov | Immunology / Autoimmune Disorders | Derivatives have shown significant activity in carrageenan-induced edema models. nih.gov |
| Fungicidal nih.gov | Infectious Diseases (Mycology) | Novel isothiazole-thiazole derivatives show high efficacy against oomycetes. nih.gov |
| Anti-diabetic researchgate.net | Endocrinology / Metabolic Disorders | Related thiazole (B1198619) derivatives (thiazolidinediones) are used as antidiabetic agents. nih.gov |
Development of Advanced Synthetic Methodologies for Diversifying Isothiazole Derivatives
The ability to generate a wide variety of structurally diverse analogues is crucial for successful drug discovery campaigns. Advances in synthetic organic chemistry provide powerful tools to create novel derivatives of this compound. Modern synthetic strategies for the isothiazole ring are moving towards more efficient, catalyst-free, and environmentally friendly methods. researchgate.netrsc.org
Recent developments include transition metal-free syntheses, three-component cascade annulation processes, and reactions facilitated by trisulfur (B1217805) radical anions. rsc.orgsci-hub.se These methods allow for the construction of substituted isothiazole rings with high yields and selectivity. rsc.org Applying these advanced methodologies to the this compound core would enable the creation of extensive chemical libraries. Researchers could systematically vary the substituents at different positions of the isothiazole ring or modify the methanamine side chain to fine-tune the compound's biological activity and pharmacokinetic profile. The development of robust and scalable synthetic routes is a critical step in translating the potential of this scaffold into tangible drug candidates.
| Synthetic Methodology | Key Features | Potential Advantage for Diversification |
|---|---|---|
| Transition Metal-Free Synthesis rsc.org | Avoids potentially toxic metal catalysts; often uses readily available reagents. | Cost-effective and cleaner synthesis of diverse analogues. |
| Cascade Annulation Reaction rsc.org | Forms multiple chemical bonds in a single operation, increasing efficiency. | Rapid construction of complex, multi-substituted isothiazole cores. |
| Trisulfur Radical Anion Addition sci-hub.se | Enables the synthesis of 3,5-disubstituted isothiazoles from unsaturated imines. | Provides a direct route to analogues with specific substitution patterns. |
| Cycloaddition Reactions medwinpublishers.com | Involves the 1,3-dipolar cycloaddition of nitrile sulfides to alkynes. | Versatile method for constructing the core isothiazole ring system. |
Applications in Prodrug Design and Targeted Delivery Systems Based on the Scaffold
Many promising drug candidates fail due to poor physicochemical properties, such as low solubility or inadequate stability. nih.gov The prodrug approach is a well-established strategy to overcome these limitations. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through enzymatic or chemical processes. nih.govresearchgate.net
The this compound scaffold is well-suited for prodrug design, primarily due to the presence of the primary amine group in the methanamine side chain. This amine can be readily modified by attaching various "promoieties" to create bipartite prodrugs. researchgate.net For example, forming an amide or a carbamate (B1207046) linkage with a water-soluble carrier like an amino acid or a phosphate (B84403) group could significantly enhance the aqueous solubility of the parent compound. nih.gov This strategy could be particularly useful for developing formulations for intravenous administration. Alternatively, attaching a lipophilic moiety could improve membrane permeability and oral absorption. researchgate.net The scaffold could also be incorporated into targeted delivery systems by linking it to a molecule that specifically recognizes cancer cells or other diseased tissues, thereby increasing efficacy and reducing off-target side effects.
| Promoieties Attached to Amine | Resulting Linkage | Potential Advantage | Activation Mechanism |
|---|---|---|---|
| Amino Acid (e.g., Glycine) | Amide | Improved water solubility, potential for active transport. | Enzymatic cleavage by amidases. |
| Phosphate Group | Phosphoramide | Greatly enhanced aqueous solubility for IV formulations. | Enzymatic cleavage by phosphatases. |
| Polyethylene Glycol (PEG) | Carbamate/Amide | Increased half-life, improved solubility, reduced immunogenicity. | Hydrolysis (chemical or enzymatic). |
| Lipophilic Acyl Group | Amide | Enhanced membrane permeability and oral absorption. | Enzymatic cleavage by esterases/amidases. |
Interdisciplinary Research Integrating this compound with Nanotechnology or Materials Science
The intersection of medicinal chemistry with nanotechnology and materials science offers exciting opportunities for creating advanced therapeutic systems. Isothiazole and related thiazole derivatives have been explored for applications beyond pharmaceuticals, including their use as building blocks for materials with unique electronic properties and as functional components in nanomaterials. medwinpublishers.comresearchgate.netmdpi.com
One promising avenue is the incorporation of this compound derivatives into nanocarriers for targeted drug delivery. The compound could be encapsulated within or chemically grafted onto the surface of nanoparticles, such as liposomes, polymers, or magnetic nanoparticles. mdpi.com This approach could enhance the drug's stability, control its release profile, and facilitate its accumulation at the site of action, such as a tumor. Research has already demonstrated the feasibility of grafting thiazole derivatives onto magnetic nanoparticles for environmental applications, a principle that could be adapted for biomedical purposes. mdpi.com Furthermore, the inherent properties of the isothiazole ring could be exploited in the design of novel biomaterials or diagnostic agents, representing a frontier of interdisciplinary research for this compound class.
| Application Area | Concept | Potential Benefit |
|---|---|---|
| Nanoparticle Drug Delivery | Covalently attach the compound to the surface of a nanoparticle (e.g., chitosan-based). mdpi.com | Targeted delivery to specific tissues, controlled release, improved pharmacokinetics. |
| Drug-Eluting Biomaterials | Incorporate the compound into a biodegradable polymer matrix for implants or coatings. | Localized and sustained drug release at a specific site (e.g., post-surgery). |
| Diagnostic Probes | Functionalize the isothiazole scaffold with imaging agents (e.g., fluorophores). | Development of probes for molecular imaging and diagnostics. |
| Functional Materials | Utilize the isothiazole ring as a building block for conductive polymers or other functional materials. medwinpublishers.comresearchgate.net | Exploration of novel electronic or mechanical properties for biomedical devices. |
Q & A
Basic: How can researchers optimize the synthesis of (3-Methylisothiazol-5-yl)methanamine?
Methodological Answer:
Synthetic routes often involve cyclization reactions of thioamide precursors or functionalization of pre-existing isothiazole scaffolds. Key steps include:
- Cyclization Catalysts : Use of iodine or sulfur-based catalysts to promote ring closure, as seen in analogous isothiazole syntheses .
- Halogenation-Alkylation : Sequential halogenation of the isothiazole core followed by nucleophilic substitution with methylamine, optimizing reaction temperature (70–90°C) and solvent polarity (e.g., DMF or THF) .
- Yield Optimization : Pilot studies suggest yields improve with slow addition of methylamine (≥80% purity) and inert atmospheres (N₂/Ar) to prevent oxidation .
Table 1 : Example reaction conditions and yields from analogous syntheses:
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Chloro-3-methylisothiazole | KI, DMF | DMF | 80 | 62 | |
| Thioamide derivative | I₂, EtOH | EtOH | 70 | 55 |
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify methylamine protons (δ 2.8–3.2 ppm) and isothiazole ring protons (δ 6.5–7.0 ppm). Carbon signals for the methyl group appear at δ 18–22 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 129.05 for C₅H₈N₂S). Fragmentation patterns distinguish isothiazole from isoxazole analogs .
- FT-IR : Stretching vibrations for N-H (3300–3400 cm⁻¹) and C-S (680–750 cm⁻¹) bonds validate structure .
Basic: How does solubility and stability of this compound vary under experimental conditions?
Methodological Answer:
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL at 25°C) but poorly in water (<1 mg/mL). Solubility increases with acidic pH due to protonation of the amine group .
- Stability : Degrades under UV light (t₁/₂ = 48 hours in daylight). Store in amber vials at -20°C under inert gas. Stability in DMSO solutions is pH-dependent (optimal at pH 4–6) .
Advanced: What computational modeling approaches predict the bioactivity of this compound derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Hsp90 (anti-cancer activity) .
- ADMET Prediction : SwissADME evaluates drug-likeness (Lipinski’s Rule of Five) and blood-brain barrier permeability. Example: LogP ≈ 1.2 suggests moderate lipophilicity .
- MD Simulations : GROMACS assesses conformational stability in aqueous and lipid bilayer environments .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Dose-Response Validation : Reproduce assays (e.g., IC₅₀ in cancer cell lines) using standardized protocols (e.g., MTT assay, 72-hour incubation) .
- Metabolic Interference Testing : Rule out false positives by testing in presence of cytochrome P450 inhibitors .
- Structural Confirmation : Verify compound purity (>95%) via HPLC and compare with conflicting studies .
Advanced: What pharmacological mechanisms are proposed for this compound in disease models?
Methodological Answer:
- Hsp90 Inhibition : Binds to the ATPase domain of Hsp90, destabilizing client proteins (e.g., HER2, AKT) in cancer cells .
- Neurotransmitter Modulation : Acts as a partial agonist of GABAₐ receptors in rodent models, requiring electrophysiology (patch-clamp) validation .
Advanced: How do structural modifications influence the compound’s structure-activity relationships (SAR)?
Methodological Answer:
- Methyl Group Positioning : 3-Methyl substitution on isothiazole enhances metabolic stability compared to 4-methyl analogs (t₁/₂ increased by 40%) .
- Amine Functionalization : Acylation of the methylamine group reduces CNS penetration but improves aqueous solubility (LogP decrease by 0.8 units) .
Advanced: What role does this compound play in synthesizing bioactive derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
